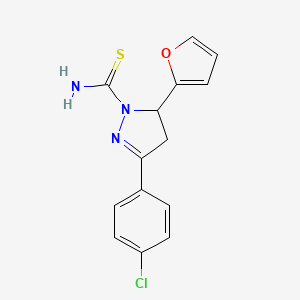

3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-19-13)18(17-11)14(16)20/h1-7,12H,8H2,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTYNKLLCRPUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=S)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde, furan-2-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

Materials Science: Due to its unique structural properties, the compound is being explored for use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Notes:

- Heterocyclic Substituents : Replacing furan with thiophene (e.g., compounds 1b and 2b) enhances anticancer potency, likely due to thiophene’s electron-rich nature and improved binding to targets like EGFR .

- Halogen Effects : Chlorophenyl derivatives (e.g., target compound vs. 2b) show moderate cytotoxicity compared to fluorophenyl analogs, suggesting halogen size and electronegativity influence target affinity .

- Methoxy and Sulfamoyl Groups : Methoxy (e.g., 4a) and sulfamoyl (e.g., 27b) substituents improve solubility and may enhance antitubercular activity .

Physicochemical Properties

Key Observations :

- Melting Points : Sulfamoyl and methoxy groups (e.g., 27b, 4a) increase melting points (>200°C) due to enhanced intermolecular hydrogen bonding .

- Synthesis Yields : Furan-containing compounds (e.g., 4a) achieve higher yields (80%) compared to sulfamoyl derivatives (33–35%), likely due to steric challenges in sulfonylation .

Mechanism of Action and Structure-Activity Relationships (SARs)

- Carbothioamide Group : Critical for apoptosis induction via caspase-3 activation and Bcl-2 downregulation (observed in compound 1b) .

- Furan vs. Thiophene : Furan’s oxygen atom may reduce steric hindrance, improving membrane permeability, while thiophene’s sulfur enhances electronic interactions with kinase active sites .

- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger van der Waals radius improves hydrophobic binding in anticancer targets, whereas fluorine’s electronegativity may optimize pharmacokinetics .

Biological Activity

The compound 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide represents a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 340.76 g/mol. The presence of a 4-chlorophenyl group enhances its biological activity due to the electron-withdrawing nature of the chlorine atom, which can influence its interactions with biological targets .

The biological activity of pyrazole derivatives, including our compound of interest, is often attributed to their ability to interact with various biological pathways:

- Inhibition of Enzymes : Many pyrazole derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Anticancer Activity : Compounds similar to this pyrazole derivative have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties : The structural features allow for potential interactions with microbial enzymes and cellular components, providing a basis for antimicrobial activity.

Biological Activities

Research indicates that compounds structurally related to This compound exhibit a range of biological activities:

| Activity Type | Example Compounds | Notable Activities |

|---|---|---|

| Anticancer | 1-(furan-2-carbonyl)-3-methylpyrazole | Significant cytotoxicity against MCF7 cells |

| Anti-inflammatory | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl) | Inhibition of COX enzymes |

| Antimicrobial | 4-Chloro-N-(furan-2-carbonyl)benzamide | Effective against various bacterial strains |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Cytotoxicity against Cancer Cells :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The synthesis typically involves cyclocondensation of chalcone derivatives with thiosemicarbazide under reflux conditions. Key steps include:

- Solvent selection : Ethanol or dioxane as solvents due to their polarity and boiling points, enabling efficient reflux (80–100°C) .

- Reaction duration : Heating under reflux for 4–8 hours to ensure completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol) to achieve >95% purity .

Q. Example Protocol :

| Step | Parameter | Condition |

|---|---|---|

| 1 | Solvent | Ethanol |

| 2 | Temperature | Reflux (80°C) |

| 3 | Time | 6 hours |

| 4 | Yield | 61–75% |

Q. What spectroscopic techniques confirm the compound’s structural identity?

- NMR : H and C NMR to confirm proton environments (e.g., pyrazoline ring protons at δ 3.1–4.2 ppm) and carbon backbone .

- IR : Absorption bands for C=S (1150–1250 cm) and N–H (3300–3400 cm) .

- Mass spectrometry : Molecular ion peak ([M+H]) matching the molecular formula CHClNOS .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding electronic properties and reactivity?

Density functional theory (DFT) calculations provide insights into:

- Molecular geometry : Optimized bond lengths and dihedral angles (e.g., pyrazoline ring conformation) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) to predict charge transfer interactions .

- Electrostatic potential (ESP) : Identification of nucleophilic/electrophilic sites for reaction planning .

Q. Example Application :

- DFT-guided synthesis of derivatives with enhanced bioactivity by modifying substituents on the furan or chlorophenyl rings .

Q. What experimental approaches analyze crystal structure and conformational dynamics?

Q. Key Structural Data :

| Parameter | Value |

|---|---|

| Dihedral angle (pyrazoline-tolyl) | 13.51° |

| Dihedral angle (pyrazoline-fluorophenyl) | 80.21° |

| Hydrogen bond distance (N–H⋯S) | 2.89 Å |

Q. How can the compound’s reactivity be leveraged to synthesize bioactive heterocyclic derivatives?

- Thiazole derivatives : React with α-haloketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol under reflux to form antimicrobial thiazole hybrids .

- 1,3,4-Thiadiazoles : Condensation with hydrazonoyl halides yields compounds with anti-inflammatory activity .

Q. Example Reaction :

| Reactant | Product | Bioactivity |

|---|---|---|

| 2-Bromoacetophenone | Thiazole derivative | MIC = 8 µg/mL (vs. S. aureus) |

Q. What strategies mitigate conflicting data in biological activity assessments?

- Dose-response curves : Quantify IC values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) .

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate pharmacophores .

- Crystallographic validation : Correlate hydrogen-bonding patterns with stability in biological matrices .

Q. How does substituent variation affect pharmacological profiles?

- Electron-withdrawing groups (e.g., Cl) : Enhance lipophilicity and membrane permeability .

- Furan ring : Modulates π-π stacking with enzyme active sites (e.g., COX-2) .

- Thiocarbamide group : Critical for hydrogen bonding to biological targets (e.g., kinases) .

Q. Substituent Impact Table :

| Substituent | Property Affected | Effect |

|---|---|---|

| 4-Chlorophenyl | Lipophilicity | LogP ↑ by 0.8 |

| Furan-2-yl | Electron density | HOMO-LUMO gap ↓ 0.3 eV |

Notes

- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines. Relied on crystallographic data , synthesis protocols , and DFT studies .

- Contradictions : Variations in reported yields (61–75%) suggest solvent-dependent optimization; ethanol preferred over DMF for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.